Adenosine 5'-monophosphate disodium salt
Adenosine 5'-monophosphate disodium salt
Adenosine 5/'-monophosphate (AMP) is a central nucleotide with functions in metabolism and cell signaling. It is formed by the cleavage of ATP to yield AMP and inorganic pyrophosphate as well as from IMP in 2 steps catalyzed by adenylosuccinate synthase and adenylosuccinate lyase. AMP acts as an allosteric modulator of enzymes such as AMP-activated protein kinase (AMPK) and fructose-bisphosphate phosphatase.
Brand Name:
Vulcanchem
CAS No.:
149022-20-8
VCID:
VC21176826
InChI:
InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]
Molecular Formula:
C10H16N5NaO8P
Molecular Weight:
388.23 g/mol
Adenosine 5'-monophosphate disodium salt
CAS No.: 149022-20-8
Cat. No.: VC21176826
Molecular Formula: C10H16N5NaO8P
Molecular Weight: 388.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Adenosine 5/'-monophosphate (AMP) is a central nucleotide with functions in metabolism and cell signaling. It is formed by the cleavage of ATP to yield AMP and inorganic pyrophosphate as well as from IMP in 2 steps catalyzed by adenylosuccinate synthase and adenylosuccinate lyase. AMP acts as an allosteric modulator of enzymes such as AMP-activated protein kinase (AMPK) and fructose-bisphosphate phosphatase. |
|---|---|
| CAS No. | 149022-20-8 |
| Molecular Formula | C10H16N5NaO8P |
| Molecular Weight | 388.23 g/mol |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
| Standard InChI | InChI=1S/C10H14N5O7P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;1H2/t4-,6-,7-,10-;;/m1../s1 |
| Standard InChI Key | RPKBJUJTBPSSLO-IDIVVRGQSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O.[Na] |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O.[Na] |
| Appearance | Assay:≥95%A crystalline solid |
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